5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride
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Overview
Description
5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride typically involves the bromination and fluorination of isoindole derivatives. One common method involves the reaction of 5-bromo-2,3-dihydro-1H-isoindole with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and fluorination reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized isoindole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. It is known to act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis. This process is crucial for regulating protein levels within cells and can influence various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,3-dihydro-1H-isoindole-1-one
- 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the isoindole ring enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C8H8BrClFN |
---|---|
Molecular Weight |
252.51 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C8H7BrFN.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H |
InChI Key |
ACOGAZHNBUMGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1)Br)F.Cl |
Origin of Product |
United States |
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